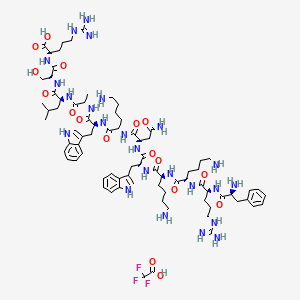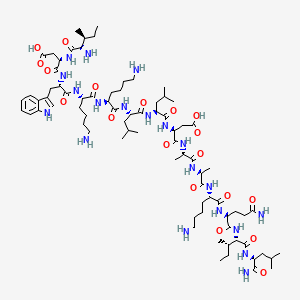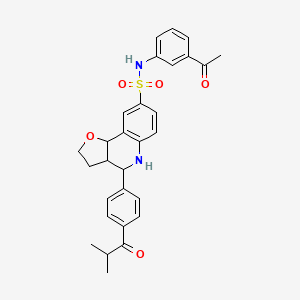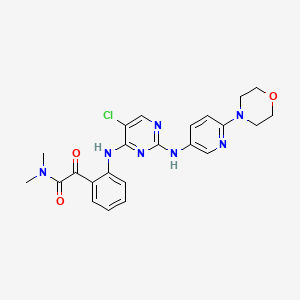
PAMP-12 (unmodified) (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PAMP-12 (unmodified) (TFA) is an endogenous peptide known for its potent agonistic activity on the Mas-related G-protein-coupled receptor member X2 (MRGPRX2). This compound induces hypotension by inhibiting catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells .
準備方法
Synthetic Routes and Reaction Conditions
PAMP-12 (unmodified) (TFA) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of PAMP-12 (unmodified) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反応の分析
Types of Reactions
PAMP-12 (unmodified) (TFA) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
The synthesis of PAMP-12 (unmodified) (TFA) involves reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation. The reaction conditions include anhydrous solvents and inert atmosphere to prevent side reactions .
Major Products Formed
The major product formed is the peptide itself, PAMP-12 (unmodified) (TFA), which is characterized by its specific amino acid sequence and molecular weight .
科学的研究の応用
PAMP-12 (unmodified) (TFA) has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques
Biology: Investigated for its role in modulating catecholamine secretion and its effects on blood pressure
Medicine: Explored for potential therapeutic applications in conditions involving dysregulated catecholamine secretion
Industry: Utilized in the development of peptide-based drugs and as a reference compound in quality control processes
作用機序
PAMP-12 (unmodified) (TFA) exerts its effects by binding to the MRGPRX2 receptor, a G-protein-coupled receptor. This binding inhibits the secretion of catecholamines from sympathetic nerve endings and adrenal chromaffin cells, leading to a decrease in blood pressure . The molecular pathway involves the inhibition of G-protein signaling and subsequent reduction in catecholamine release .
類似化合物との比較
Similar Compounds
Adrenomedullin: Another peptide with vasodilative properties but acts through different receptors.
Proadrenomedullin N-terminal 20 peptide (PAMP): A precursor to PAMP-12 with broader activity.
Calcitonin gene-related peptide (CGRP): Shares some functional similarities but has different receptor targets.
Uniqueness
PAMP-12 (unmodified) (TFA) is unique in its specific agonistic activity on MRGPRX2 and its potent hypotensive effects through catecholamine inhibition .
特性
分子式 |
C79H119F3N24O17 |
|---|---|
分子量 |
1733.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C77H118N24O15.C2HF3O2/c1-43(2)35-58(71(111)101-62(42-102)74(114)96-57(75(115)116)29-18-34-88-77(85)86)97-64(104)44(3)91-70(110)59(37-46-40-89-51-23-9-7-21-48(46)51)98-69(109)55(27-13-16-32-80)95-73(113)61(39-63(82)103)100-72(112)60(38-47-41-90-52-24-10-8-22-49(47)52)99-68(108)54(26-12-15-31-79)94-66(106)53(25-11-14-30-78)93-67(107)56(28-17-33-87-76(83)84)92-65(105)50(81)36-45-19-5-4-6-20-45;3-2(4,5)1(6)7/h4-10,19-24,40-41,43-44,50,53-62,89-90,102H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,103)(H,91,110)(H,92,105)(H,93,107)(H,94,106)(H,95,113)(H,96,114)(H,97,104)(H,98,109)(H,99,108)(H,100,112)(H,101,111)(H,115,116)(H4,83,84,87)(H4,85,86,88);(H,6,7)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-;/m0./s1 |
InChIキー |
QPPYEVSKIREIBH-DRWCHAHRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)



![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)


![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)

![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
